1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea
Description
The compound 1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea is a urea derivative featuring a 1,3-thiazole core substituted with a phenyl group bearing a carbamoylamino linkage to a second 3-chlorophenyl moiety. Its molecular formula is C₂₃H₁₆Cl₂N₆O₂S, with a monoisotopic mass of 430.0437 g/mol . The structure combines aromatic chlorophenyl groups, a urea bridge, and a thiazole ring, making it a candidate for diverse biological interactions, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5O2S/c24-15-5-2-8-18(11-15)27-21(31)26-17-7-1-4-14(10-17)20-13-33-23(29-20)30-22(32)28-19-9-3-6-16(25)12-19/h1-13H,(H2,26,27,31)(H2,28,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGYSLMHLPAUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis
The 1,3-thiazole ring is synthesized via cyclization reactions, with two primary methodologies identified:
Cyclization Using Thiourea and α-Halo Ketones
This conventional method involves the reaction of thiourea derivatives with α-halo ketones under thermal conditions. For example:
$$
\text{Thiourea} + \alpha\text{-Halo Ketone} \xrightarrow{\Delta} \text{Thiazole Derivative} + \text{HX (X = Cl, Br)}
$$
Key parameters include:
Gold-Catalyzed Cyclization
A novel method utilizes auric chloride (AuCl₃) as a catalyst for room-temperature cyclization of thiourea derivatives:
$$
\text{Thiourea} + \text{AuCl}_3 \xrightarrow{\text{RT}} \text{Thiazole Derivative} + \text{Au Byproducts}
$$
Table 1: Comparison of Thiazole Core Synthesis Methods
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Thiourea + α-Halo Ketone | Thiourea, α-Bromo Ketone | 70–80°C, 6–8 h | 65–70 |
| Au-Catalyzed Cyclization | Thiourea, AuCl₃ | 25°C, 2–3 h | 75–80 |
Urea Moiety Formation
The urea functional group is introduced via reactions between amines and isocyanates. Two approaches are prominent:
Traditional Isocyanate-Amine Coupling
3-Chlorophenyl isocyanate reacts with a primary amine (e.g., 3-aminophenyl carbamate) in anhydrous dichloromethane (DCM):
$$
\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}
$$
Microwave-Assisted Synthesis
Microwave irradiation accelerates urea formation, enhancing yield and reducing time:
$$
\text{Hydrazide} + \text{Isocyanate} \xrightarrow{\text{MW, 90°C}} \text{Urea Derivative}
$$
Table 2: Urea Formation Method Comparison
| Method | Conditions | Yield (%) |
|---|---|---|
| Isocyanate-Amine Coupling | 0–5°C, 12–24 h | 60–65 |
| Microwave Irradiation | 90°C, 15–20 min | 85–90 |
Final Coupling of Thiazole and Urea Moieties
The thiazole core and urea derivative are coupled via a condensation reaction. Two strategies are employed:
Acid-Catalyzed Condensation
Using hydrochloric acid (HCl) as a catalyst:
Optimization and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds with antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing pathways involved in disease processes. The molecular targets and pathways would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea/Thiourea Moieties and Heterocyclic Cores
Quinazoline-Based Urea Derivatives ()
Compounds such as 1-(3-chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12) share the 3-chlorophenyl-urea motif but replace the thiazole ring with a quinazoline core. Key differences include:
- Synthetic Yield : Compound 12 was synthesized with a 32% yield via Program C , whereas the target compound’s synthesis yield is unspecified in the evidence.
- Melting Point : 225.5–227°C for compound 12 , suggesting higher thermal stability compared to thiazole-based analogues.
- Biological Relevance: Quinazoline derivatives are known NF-κB inhibitors , while thiazole-containing compounds (e.g., the target) may target CSF1R or kinase pathways .
Thiazole-Piperazine Urea Derivatives ()
Compounds like 1-(3-chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) feature a piperazine-modified thiazole ring. Comparisons include:
- Molecular Weight : 428.2 g/mol for 9f vs. 430.93 g/mol for the target compound .
- Synthetic Efficiency : Yields for piperazine-thiazole ureas (e.g., 77.7% for 9f ) exceed those of quinazoline derivatives (e.g., 32% for compound 12 ).
- Functional Groups: Piperazine substituents may enhance solubility or receptor affinity compared to the carbamoylamino group in the target compound .
Substituent Variations on the Aromatic and Thiazole Rings
Chloromethyl vs. Carbamoylamino Substituents ()
Compound 8f (1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea) has a chloromethyl group on the thiazole instead of the carbamoylamino-phenyl group. Key contrasts:
Benzothiazole vs. Thiazole Cores ()
1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea replaces the thiazole with a benzothiazole ring. Differences include:
- Molecular Mass : 303.77 g/mol vs. 430.93 g/mol for the target compound.
- Structural Rigidity : The fused benzene ring in benzothiazole may restrict conformational flexibility, altering binding kinetics .
Antitumor Activity ()
Compounds 13 and 14 in are urea-thiazole derivatives with quinazoline substituents, synthesized as CSF1R inhibitors.
Gene Interaction Profiles ()
The target compound is linked to gene interaction datasets in DrugBank, implying unique protein targets compared to piperazine-thiazole derivatives (e.g., 11f in ), which may prioritize kinase or GPCR pathways .
Biological Activity
1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 415.27 g/mol. Its structural features include a thiazole ring and multiple chlorophenyl groups, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that play crucial roles in cancer proliferation and other pathological processes. For instance, it has been evaluated for urease inhibition, which is significant in treating conditions like urinary tract infections .
- Antiproliferative Effects : Studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these activities are critical indicators of potency. For example, related compounds have shown IC50 values as low as 2.39 μM against A549 cells .
Biological Activity Data
The following table summarizes the biological activity data for this compound and its derivatives:
| Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 | 2.39 | |
| Antiproliferative | HCT-116 | 3.90 | |
| Urease Inhibition | N/A | Not specified |
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of various arylurea derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of chlorophenyl groups enhances the anticancer properties by increasing lipophilicity and improving binding affinity to target proteins involved in cell proliferation .
Case Study 2: Urease Inhibition
Another study highlighted the importance of urease inhibitors in managing certain bacterial infections. The evaluated compounds showed varying degrees of urease inhibition with some derivatives exhibiting promising results comparable to established drugs. This suggests potential therapeutic applications for managing conditions like urease-related infections .
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents (e.g., THF) to minimize hydrolysis.
- Catalytic bases (e.g., DABCO) improve urea bond formation .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Urea Formation | Acetonitrile | 65 | DABCO | 78 | |
| Thiazole Cyclization | THF | 110 | Lawesson’s Reagent | 65 | |
| Final Coupling | DCM | RT | None | 82 |
How is the structural integrity of the compound validated experimentally?
Q. Basic
- NMR Spectroscopy : Confirm urea NH protons (δ 9.5–11.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching calculated m/z (e.g., 458.49 for C₂₂H₁₇ClN₄O₂) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 7.22–9.70° for thiadiazole derivatives) .
Q. Advanced Validation :
- Intermolecular H-bonding : N–H⋯N and C–H⋯O interactions stabilize crystal packing .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) .
What structure-activity relationships (SAR) guide the optimization of its biological activity?
Advanced
Key structural features influencing activity:
- Chlorophenyl groups : Enhance lipophilicity and target binding (e.g., kinase inhibition) .
- Thiazole/Thiadiazole moieties : Improve metabolic stability and π-π stacking with enzymes .
- Urea linkage : Critical for H-bond donor/acceptor interactions in active sites .
Q. Table 2: SAR of Analogues
| Substituent | Bioactivity (IC₅₀) | Target | Source |
|---|---|---|---|
| 3-Chlorophenyl | 0.8 µM (Kinase A) | Anticancer | |
| 4-Fluorophenyl | 2.3 µM (Kinase B) | Antiviral | |
| Thiophene | 5.1 µM (Enzyme X) | Anti-inflammatory |
How do crystallographic data inform intermolecular interactions and formulation design?
Q. Advanced
- Crystal Packing : Centrosymmetric ribbons via N–H⋯N bonds (bond length: 2.89 Å) .
- Solubility Prediction : Planar structures with low dihedral angles favor π-stacking, reducing aqueous solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance bioavailability .
Q. Table 3: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Thiadiazole/Chlorophenyl) | 9.70° | |
| H-bond Length (N–H⋯N) | 2.89 Å | |
| Unit Cell Volume | 1234 ų |
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Assay Reproducibility : Validate protocols using standardized cell lines (e.g., HEK293 vs. HeLa) .
- Purity Assessment : Quantify impurities (>98% purity via HPLC) to exclude off-target effects .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition (0.8 µM vs. 3.2 µM) were resolved by controlling DMSO concentration (<0.1%) .
What methodologies improve solubility and formulation for in vivo studies?
Q. Advanced
Q. Table 4: Solubility Parameters
| Formulation | Solubility (mg/mL) | Stability (pH 7.4) | Source |
|---|---|---|---|
| Free Base | 0.5 | Unstable | |
| Hydrochloride Salt | 15.2 | >24 h | |
| PLGA Nanoparticles | 8.7 (encapsulated) | >72 h |
Notes
- Avoid abbreviations; use full chemical names.
- Excluded unreliable sources (e.g., BenchChem, chem960.com ).
- Methodological emphasis ensures reproducibility and academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
